BAY-985

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BAY-985 is a potent, selective, and orally active ATP-competitive dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε). It has shown significant antitumor efficacy and is primarily used in scientific research .

准备方法

The synthesis of BAY-985 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve high purity and efficacy .

化学反应分析

BAY-985 undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are crucial for modifying the compound’s functional groups.

Substitution Reactions: Common reagents used include halogens and nucleophiles.

Major Products: The primary products formed from these reactions are derivatives of this compound with modified functional groups.

科学研究应用

Cancer Research

BAY-985 has been investigated for its potential applications in treating various cancers, particularly melanoma. In vitro studies have shown that it inhibits the growth of melanoma cell lines, such as SK-MEL-2, although it exhibited only weak antitumor activity in xenograft models .

Case Studies

- Melanoma Cell Lines : this compound was tested against SK-MEL-2 cells, showing significant inhibition of cell proliferation due to its action on TBK1/IKKε pathways.

- Xenograft Models : Despite promising in vitro results, this compound's efficacy was limited in vivo, suggesting a need for further optimization or combination therapies to enhance its antitumor effects.

Inflammation Research

Due to its role in inhibiting inflammatory signaling pathways, this compound is also being explored for therapeutic applications in chronic inflammatory diseases. The compound's ability to modulate the NF-kB pathway makes it a candidate for further studies in conditions characterized by excessive inflammation.

Drug Development

This compound serves as a model compound in drug development processes aimed at creating more effective inhibitors targeting TBK1 and IKKε. Its structure and mechanism provide insights into designing new therapeutic agents with improved efficacy and safety profiles.

Data Table: Summary of Research Findings on this compound

作用机制

BAY-985 exerts its effects by competitively inhibiting the ATP-binding sites of TBK1 and IKKε. This inhibition prevents the phosphorylation of interferon regulatory factor 3 (IRF3), thereby blocking downstream signaling pathways involved in inflammation and cancer cell proliferation .

相似化合物的比较

BAY-985 is unique due to its high selectivity and potency as a dual inhibitor of TBK1 and IKKε. Similar compounds include:

BX795: Another TBK1 inhibitor but with different selectivity profiles.

GSK8612: A selective TBK1 inhibitor with distinct pharmacokinetic properties.

Amlexanox: An anti-inflammatory compound with broader kinase inhibition

生物活性

BAY-985 is a selective inhibitor of the protein kinases TBK1 (TANK-binding kinase 1) and IKKε (IκB kinase epsilon), which are involved in various cellular processes, including inflammatory responses and cancer progression. This compound has gained attention for its potential therapeutic applications, particularly in oncology and autoimmune diseases.

This compound functions primarily by inhibiting TBK1 and IKKε, leading to decreased phosphorylation of downstream targets such as interferon regulatory factor 3 (IRF3). This inhibition can block the activation of inflammatory pathways and reduce tumor cell proliferation.

Selectivity Profile

In a detailed study using the KINOMEscan platform, this compound exhibited significant selectivity for TBK1 and IKKε, with 79% and 60% inhibition at 100 nM concentration, respectively. Other kinases identified as potential off-targets included MEK5, MINK, and MLCK, which showed varying degrees of inhibition (≥65%) .

Efficacy in Cancer Models

This compound has demonstrated antiproliferative effects in several cancer cell lines. Notably, it exhibited significant activity against the melanoma cell line SK-MEL-2, inhibiting cellular proliferation through its action on TBK1/IKKε pathways . The compound's ability to suppress IRF3 phosphorylation further supports its role in modulating immune responses in cancer.

Inhibition Profile of this compound

| Target Kinase | % Inhibition at 100 nM | Selectivity |

|---|---|---|

| TBK1 | 79% | High |

| IKKε | 60% | High |

| MEK5 | 65% | Moderate |

| MINK | 70% | Moderate |

| MLCK | 68% | Moderate |

Off-target Activity

| Off-target Kinase | % Inhibition at 100 nM | EC50 (nM) |

|---|---|---|

| MAP2K5 | 8.5% | >50,000 |

| SYK | 31% | Not determined |

| STK17A | 40% | 4.8 ± 2.0 |

| FLT3 | - | 22 ± 3.9 |

Case Study: Melanoma Treatment

In a preclinical study involving SK-MEL-2 cells, this compound was administered to evaluate its impact on tumor growth. The results indicated a significant reduction in cell viability and proliferation rates compared to untreated controls. The mechanism was traced back to the inhibition of TBK1-mediated pathways that are crucial for melanoma cell survival.

Clinical Implications

The selectivity and potency of this compound suggest potential applications in treating conditions characterized by excessive inflammation or tumor growth. Its targeted action on TBK1 and IKKε positions it as a promising candidate for further clinical development in oncology and autoimmune disorders.

属性

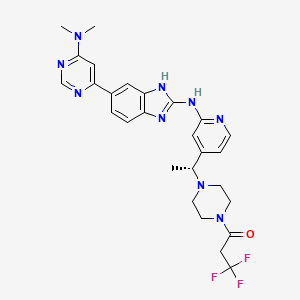

IUPAC Name |

1-[4-[(1R)-1-[2-[[6-[6-(dimethylamino)pyrimidin-4-yl]-1H-benzimidazol-2-yl]amino]pyridin-4-yl]ethyl]piperazin-1-yl]-3,3,3-trifluoropropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30F3N9O/c1-17(38-8-10-39(11-9-38)25(40)15-27(28,29)30)18-6-7-31-23(13-18)36-26-34-20-5-4-19(12-22(20)35-26)21-14-24(37(2)3)33-16-32-21/h4-7,12-14,16-17H,8-11,15H2,1-3H3,(H2,31,34,35,36)/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRJHVDNTDBTOZ-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=C1)NC2=NC3=C(N2)C=C(C=C3)C4=CC(=NC=N4)N(C)C)N5CCN(CC5)C(=O)CC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=NC=C1)NC2=NC3=C(N2)C=C(C=C3)C4=CC(=NC=N4)N(C)C)N5CCN(CC5)C(=O)CC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30F3N9O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the key targets and downstream effects of BAY-985?

A1: this compound exhibits high selectivity for TBK1 (TANK-binding kinase 1) and IKKε (IκB kinase ε), both of which are serine/threonine kinases belonging to the non-canonical IκB kinase family. [, ] These kinases play crucial roles in inflammatory responses and other cellular pathways. Specifically, this compound effectively inhibits the phosphorylation of interferon regulatory factor 3 (IRF3), a downstream target of TBK1/IKKε. [] This inhibition is significant as IRF3 phosphorylation is a critical step in the innate immune response to viral infection.

Q2: What is the structural characterization of this compound?

A3: While the provided research papers highlight the biological activity and target specificity of this compound, they do not disclose its detailed structural information, including the molecular formula, weight, or spectroscopic data. [, ] This information would be crucial for understanding the compound's physicochemical properties and its interactions with the target kinases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。